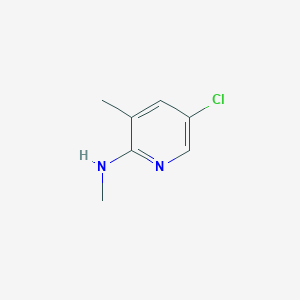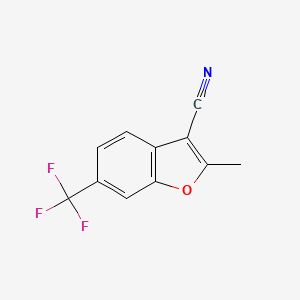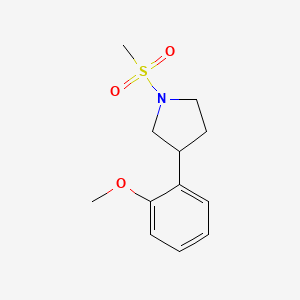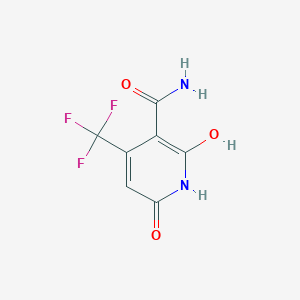
2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide is a fluorinated derivative of nicotinamide It is characterized by the presence of two hydroxyl groups at the 2 and 6 positions, and a trifluoromethyl group at the 4 position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide typically involves the reaction of 2-cyanoacetamide with ethyl 4,4,4-trifluoroacetoacetate to form 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile. This intermediate is then converted to the desired amide derivative through a reaction with an amine and an acid chloride, which is obtained by reacting the nitrile with thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydride and alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, while the hydroxyl groups facilitate hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
- 4-(trifluoromethyl)nicotinamide
- 2,6-Dihydroxy-3-cyanopyridine
Uniqueness
2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide is unique due to the presence of both hydroxyl and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in similar compounds.
Propriétés
Formule moléculaire |
C7H5F3N2O3 |
|---|---|
Poids moléculaire |
222.12 g/mol |
Nom IUPAC |
2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)2-1-3(13)12-6(15)4(2)5(11)14/h1H,(H2,11,14)(H2,12,13,15) |
Clé InChI |
KDSMEIPKCBRYMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(NC1=O)O)C(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


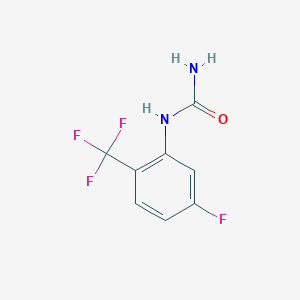
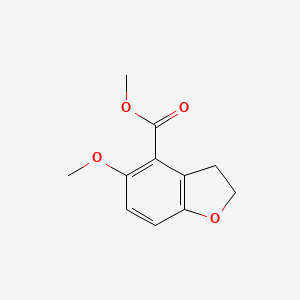

![2-Chloro-6-ethylbenzo[d]oxazole](/img/structure/B12865235.png)
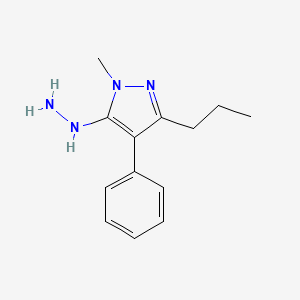
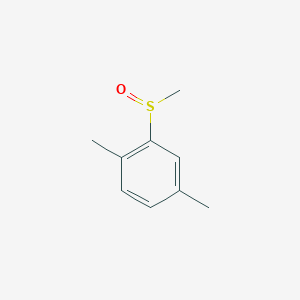
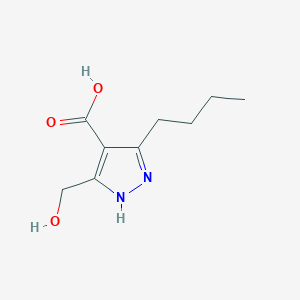
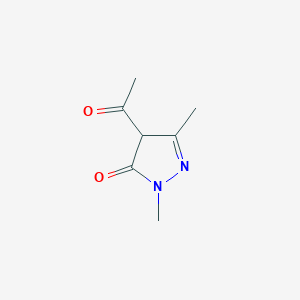
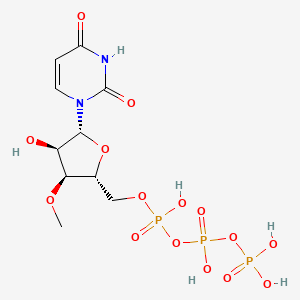
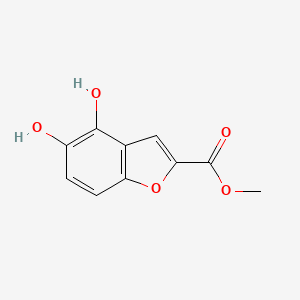
![2-Chloro-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865278.png)
